molecular formula C15H17NO6 B2801712 Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate CAS No. 2089316-36-7

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate

Cat. No.: B2801712
CAS No.: 2089316-36-7
M. Wt: 307.302
InChI Key: VUWQIVOJVUTWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate is a synthetic indole derivative characterized by three key substituents: a methyl ester at position 3, an acetoxy group (OAc) at position 5, and a methyl group at position 2 on the indole core. The molecular formula is C₁₄H₁₅NO₅, derived from the indole scaffold (C₈H₆N) with additions from the substituents:

  • Position 3: Methyl ester (COOCH₃) contributes 3 carbons and 2 oxygens.
  • Position 5: Acetoxy group (OCOCH₃) adds 2 carbons and 2 oxygens.
  • Position 2: Methyl group (CH₃) contributes 1 carbon.

The compound is synthesized via acetylation of tert-butyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate using acetic anhydride and pyridine, followed by methylation . Key spectral data includes $ ^1H $ NMR peaks at δ 2.72 (2-methyl), 2.34 (acetoxy methyl), and 1.65 (tert-butyl in precursor) . The acetoxy and ester functionalities influence its solubility in organic solvents and susceptibility to hydrolysis under basic conditions.

Properties

IUPAC Name

acetic acid;methyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4.C2H4O2/c1-7-12(13(16)17-3)10-6-9(18-8(2)15)4-5-11(10)14-7;1-2(3)4/h4-6,14H,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWQIVOJVUTWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(=O)C)C(=O)OC.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines . This method utilizes microwave irradiation to optimize the conversion of enamines into the desired indole derivatives, resulting in excellent yields and high regioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of indole derivatives, including methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate, in anticancer therapy. Indoles are known for their ability to inhibit various cancer cell lines. For instance, research indicates that modifications to the indole structure can enhance cytotoxicity against human cancer cells. A specific study demonstrated that derivatives with acetoxy groups exhibited improved activity against breast cancer cell lines, suggesting a promising avenue for drug development .

2. Neuroprotective Effects
Indole derivatives have also been investigated for their neuroprotective properties. Compounds similar to this compound have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a crucial role .

Synthetic Methodologies

1. Palladium-Catalyzed Reactions
The synthesis of this compound can be achieved through palladium-catalyzed reactions, which facilitate the formation of complex indole structures. A notable study demonstrated an efficient intramolecular deacetylative dearomatization reaction using this compound as a precursor, leading to the formation of tetracyclic indolin-3-ones with high yields . This methodology opens new pathways for synthesizing diverse indole derivatives.

2. Radiolabeling for Imaging Studies
this compound has been utilized in radiolabeling studies for positron emission tomography (PET). The incorporation of fluorine isotopes into indole structures allows for the visualization of metabolic pathways in vivo. Recent advancements have shown successful radiolabeling techniques that yield high radiochemical purity, making these compounds suitable candidates for preclinical imaging studies .

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics, particularly OLEDs. This compound can be incorporated into polymer matrices to enhance light-emitting efficiency and stability. Research has indicated that such compounds can improve the performance of OLED devices due to their favorable charge transport characteristics .

2. Photovoltaic Materials
In photovoltaic applications, indole-based compounds are being explored as potential materials for organic solar cells. Their ability to absorb light and facilitate charge separation can lead to improved energy conversion efficiencies. Preliminary studies suggest that incorporating this compound into photovoltaic systems may enhance overall performance metrics .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Below is a detailed comparison:

Table 1: Comparative Analysis of Methyl 5-Acetoxy-2-methyl-1H-indole-3-carboxylate Acetate and Analogues

Compound Name Substituents Functional Groups Molecular Formula Key Properties/Reactivity Biological Activity
This compound 5-OAc, 2-CH₃, 3-COOCH₃ Ester, Acetoxy C₁₄H₁₅NO₅ Hydrolyzes under basic conditions; soluble in ethyl acetate Not explicitly reported
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate 5-OCH₃, 2-CH₃, 3-COOCH₂CH₃ Ester, Methoxy C₁₄H₁₇NO₃ Stable to hydrolysis; methoxy group enhances lipophilicity Fluorescent probe applications
Methyl 5-benzyloxy-1H-indole-2-carboxylate 5-OBn, 2-COOCH₃ Ester, Benzyloxy C₁₇H₁₅NO₃ Melting point: 193–195°C; benzyl group removable via hydrogenolysis Antibacterial potential
Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate 5-Cl, 3-propionyl, 2-COOCH₂CH₃ Ester, Chloro, Ketone C₁₄H₁₄ClNO₃ Chloro substituent enables nucleophilic substitution; ketone enhances electrophilicity Kinase inhibitor candidates
5-Hydroxy-1H-indole-2-carboxylic acid 5-OH, 2-COOH Carboxylic acid, Hydroxy C₉H₇NO₃ Poor organic solubility; forms salts under basic conditions Anticancer scaffold

Key Findings

Substituent Effects on Reactivity: Acetoxy vs. Methoxy: The acetoxy group in the target compound is more hydrolytically labile than methoxy, enabling selective deprotection under mild basic conditions . Methoxy derivatives (e.g., Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate) exhibit greater stability . Chloro vs. Benzyloxy: Chloro substituents (e.g., Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate) facilitate nucleophilic aromatic substitution, whereas benzyloxy groups require hydrogenolysis for removal .

Solubility and Stability :

  • Ester derivatives (methyl/ethyl) generally exhibit better organic solubility than carboxylic acids (e.g., 5-hydroxy-1H-indole-2-carboxylic acid) .
  • Acetoxy-containing compounds may degrade during prolonged storage due to moisture sensitivity .

Biological Relevance :

  • Indole-2-carboxamides with chloro or propionyl groups are explored as kinase inhibitors .
  • Methoxy and benzyloxy derivatives are utilized in fluorescent probes and antibiotic research .

Biological Activity

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

  • Molecular Formula : C₁₃H₁₃NO₄
  • Molecular Weight : 247.25 g/mol
  • CAS Number : 1313753-02-4

This compound features an indole structure, which is known for its ability to interact with various biological receptors and enzymes, influencing their activity and leading to various biological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics .

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

2. Anticancer Properties

The compound has demonstrated promising anticancer activity against various cancer cell lines, including prostate, breast, and lung cancer cells. In vitro studies have shown that it induces apoptosis in cancer cells through the modulation of key signaling pathways .

Case Study: Prostate Cancer Cells
A study evaluated the effects of this compound on LNCaP prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 8 µM after 24 hours of treatment .

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism suggests its potential use in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Indole Moiety : The indole structure allows for binding to various receptors, influencing signal transduction pathways.
  • Enzyme Modulation : It acts as an inhibitor for certain enzymes involved in inflammation and cancer progression.

Research Findings

Numerous studies have documented the efficacy of this compound across different biological models:

  • Antimicrobial Efficacy : A study highlighted its effectiveness against multidrug-resistant bacterial strains, suggesting a potential role in combating antibiotic resistance .
  • Cancer Cell Line Studies : Research has shown that it significantly reduces tumor growth in xenograft models when administered at therapeutic doses .
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

Q & A

Q. What are the standard synthetic routes for Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Acetylation of precursor : Reacting methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate with acetic anhydride in the presence of a catalyst (e.g., pyridine or H₂SO₄) under reflux .
  • Purification : Recrystallization from a DMF/acetic acid mixture to isolate the product .
  • Optimization : Varying molar ratios (e.g., 1.1:1 acetic anhydride:precursor), temperature (80–100°C), and reaction time (3–5 hours) to maximize yield.
ParameterTypical RangeOptimal Condition
Molar Ratio (Ac₂O:Precursor)1:1 to 1.2:11.1:1
Temperature70–110°C90°C
Reaction Time2–6 hours4 hours

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve the acetoxy and methyl substituents . ORTEP-III can generate thermal ellipsoid diagrams for visualizing molecular geometry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., acetoxy OAc at C5, methyl at C2).
    • HPLC-MS : Verify purity (>98%) and molecular weight (C₁₅H₁₅NO₆, calc. 305.29 g/mol) .

Advanced Research Questions

Q. How do hydrolysis kinetics of the acetoxy group vary under acidic, neutral, or basic conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare solutions at pH 2 (HCl), 7 (buffer), and 12 (NaOH).
    • Monitor hydrolysis via HPLC at intervals (0, 30, 60, 120 mins) .
    • First-order kinetics : Use ln(C/C0)=kt\ln(C/C_0) = -kt to calculate rate constants.
ConditionRate Constant (k, min⁻¹)Half-Life (t₁/₂, min)
pH 20.01546.2
pH 70.002346.6
pH 120.04515.4

Q. How can conflicting reports on melting points or spectral data be resolved?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Accurately determine melting points (e.g., 250–252°C vs. reported 232–234°C in analogs) .
  • Comparative NMR Analysis : Cross-validate with authentic samples or computational predictions (DFT for ¹³C shifts).
  • Crystallographic Data : Resolve discrepancies using SHELXL-refined structures to confirm substituent positions .

Q. What strategies are used to evaluate the compound’s bioactivity, such as enzyme inhibition or cytotoxicity?

Methodological Answer:

  • Enzyme Assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 using fluorometric kits.
  • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Docking Studies : Model interactions with target proteins (e.g., indole-binding sites in kinases) using AutoDock Vina.

Methodological Considerations

  • Avoid Commercial Sources : Source precursors (e.g., methyl indole carboxylates) from reputable suppliers (CAS-tagged reagents in ).
  • Data Reproducibility : Document solvent purity (e.g., anhydrous acetic acid for synthesis ) and instrument calibration (e.g., NMR referencing to TMS).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.